

Protocol for Preparing HABA/Avidin Working Solution for Biotin Quantification

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Compound of Interest		
Compound Name:	2-(4-Hydroxyphenylazo)benzoic acid	
Cat. No.:	B156619	Get Quote

Application Note

This document provides a detailed protocol for the preparation of a 4'-hydroxyazobenzene-2-carboxylic acid (HABA)/Avidin working solution. This solution is a critical reagent in the colorimetric determination of biotin incorporation in labeled proteins and other molecules. The assay is based on the principle that the HABA dye binds to avidin, forming a complex with a distinct absorbance maximum at 500 nm.[1][2][3][4] Biotin, which has a significantly higher affinity for avidin, will displace the HABA dye, leading to a decrease in absorbance at 500 nm. [1][2][3][5] This change in absorbance is directly proportional to the amount of biotin present in the sample.[1]

Data Presentation: Reagent Concentrations

The following table summarizes typical concentrations and quantities for the preparation of HABA and Avidin stock solutions, as well as the final HABA/Avidin working solution. These values are compiled from various established protocols and commercial kits.



Reagent/Solution	Component	Typical Concentration/Amount
HABA Stock Solution	HABA (4'-hydroxyazobenzene- 2-carboxylic acid)	10 mM (e.g., 24.2 mg in 10 mL)[4]
1N NaOH	100-200 μL per 10 mL of HABA solution[5][6][7]	
Buffer (e.g., water, DPBS)	q.s. to final volume	_
Avidin Stock Solution	Avidin	- 12 μM to 20 μM[4][8]
Buffer (e.g., ultrapure water, DPBS)	q.s. to final volume	
HABA/Avidin Working Solution (from stocks)	Avidin Stock (e.g., 20 μM)	- 60 μL
2X DPBS	50.4 μL	
HABA Stock (e.g., 1 mM)	9.6 μL	_
Final Concentrations	10 μM Avidin, 80 μM HABA in 120 μL[4]	
HABA/Avidin Working Solution (direct preparation)	Avidin	5-10 mg[5][9]
HABA Solution	300-600 μL	
PBS	q.s. to 10-20 mL	

Experimental Protocol: Preparation of HABA/Avidin Working Solution

This protocol details the step-by-step methodology for preparing the HABA/Avidin working solution. It is crucial to use high-quality reagents and calibrated equipment for accurate and reproducible results.

Materials:

Methodological & Application

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- HABA (4'-hydroxyazobenzene-2-carboxylic acid) (MW: 242.23 g/mol)[7]
- Avidin
- Sodium Hydroxide (NaOH), 1N solution
- Dulbecco's Phosphate-Buffered Saline (DPBS) or Phosphate-Buffered Saline (PBS)
- Ultrapure water
- Microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

- 1. Preparation of 10 mM HABA Stock Solution: a. Weigh 24.2 mg of HABA powder and place it in a suitable container. b. Add 9.8 mL of DPBS or ultrapure water.[4] c. Add 200 μ L of 1N NaOH to facilitate the dissolution of HABA.[4] d. Vortex thoroughly until the HABA is completely dissolved. The solution should have a clear, orange-red color. e. This stock solution can be stored at 4°C for a short period, but for long-term storage, it is recommended to prepare it fresh or store it in aliquots at -20°C.
- 2. Preparation of 20 μ M Avidin Stock Solution: a. The molecular weight of avidin is approximately 66,000 g/mol .[4] b. To prepare a 20 μ M stock solution, dissolve 1.32 mg of avidin in 1 mL of ultrapure water or DPBS. Adjust the volume as needed based on the amount of avidin used. c. Mix gently by pipetting up and down to avoid denaturation of the protein. Do not vortex.
- 3. Preparation of HABA/Avidin Working Solution: a. In a microcentrifuge tube, combine the following reagents in the specified order: i. 50.4 μ L of 2X DPBS ii. 60 μ L of 20 μ M Avidin stock solution (for a final concentration of 10 μ M)[4] b. Gently mix the avidin and buffer. c. Add 9.6 μ L of 1 mM HABA stock solution (diluted from the 10 mM stock) to achieve a final HABA



concentration of 80 μ M.[4] The total volume will be 120 μ L. d. Mix the solution gently. The working solution is now ready for use in the biotin quantification assay.

4. Quality Control Check (Optional but Recommended): a. Before adding your biotinylated sample, measure the absorbance of the HABA/Avidin working solution at 500 nm. b. A typical absorbance reading for a functional working solution should be in the range of 0.9 to 1.3.[1][5]

Mandatory Visualizations

Diagram of the HABA/Avidin Assay Workflow

The following diagram illustrates the key steps involved in the preparation of the HABA/Avidin working solution and its use in a biotin quantification assay.



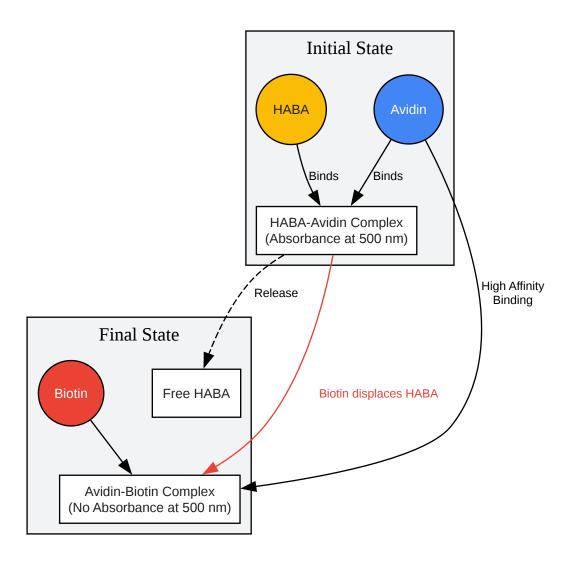
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Caption: Workflow for HABA/Avidin solution preparation and biotin assay.

Signaling Pathway of HABA Displacement by Biotin

This diagram illustrates the principle of the HABA-avidin biotin binding assay.





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Caption: HABA displacement from avidin by high-affinity biotin binding.

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